3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
Beschreibung
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one (IUPAC name) is a heterocyclic compound featuring a dihydroquinolin-4-one core fused with a 1,2,4-oxadiazole ring. Its molecular formula is C₂₃H₂₃N₃O₃, and it is characterized by a 2-ethoxyphenyl substituent on the oxadiazole ring, a 6-methyl group on the quinoline moiety, and a propyl chain at the N1 position . The ethoxy group enhances lipophilicity, while the methyl and propyl substituents may influence steric and electronic interactions in biological systems.
Eigenschaften
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-4-12-26-14-18(21(27)17-13-15(3)10-11-19(17)26)23-24-22(25-29-23)16-8-6-7-9-20(16)28-5-2/h6-11,13-14H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFBOXONDBJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-ethoxybenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.
Quinolinone formation: The oxadiazole intermediate is then reacted with a suitable quinoline derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized quinolinone derivatives.
Reduction: Reduced quinolinone derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds similar to 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. The oxadiazole ring is particularly noted for its stability and effectiveness against various microbial strains. Studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Quinolinone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. In vitro studies have demonstrated that similar compounds can effectively target cancer cells, making this compound a candidate for further investigation in oncology .
Anti-inflammatory Effects
There is emerging evidence that quinolinone derivatives possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Screening
A study conducted on a series of oxadiazole derivatives found that certain compounds exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in these derivatives enhanced their antimicrobial efficacy. The findings suggest that 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one could similarly demonstrate potent antimicrobial activity due to its structural features .
Case Study 2: Anticancer Activity
In another study focusing on quinolinone derivatives, researchers observed that several compounds induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment. Given its structural similarity to these effective compounds, 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one warrants further exploration in cancer research .
Wirkmechanismus
The mechanism of action of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound ’s ethoxy group provides moderate electron-donating effects compared to the chloro substituent in BF22796 , which is electron-withdrawing. This difference could influence binding affinity in target proteins .
- BF22807’s urea core and pyrimidine ring favor hydrogen bonding and π-π stacking, suggesting divergent pharmacological mechanisms compared to the oxadiazole-quinoline scaffold .
Physicochemical Properties
Limited experimental data are available for the target compound, but inferences can be drawn from analogs:
- Acidity (pKa): Triazolone derivatives (e.g., compounds 1–9 in ) exhibit pKa values ranging from 8.2–10.5 in isopropyl alcohol, influenced by substituents. The target compound’s oxadiazole and quinoline rings likely confer weaker acidity (higher pKa) due to reduced electron withdrawal compared to triazolones. The ethoxy group’s electron-donating nature may further elevate pKa relative to chloro-substituted analogs like BF22796 .
Lipophilicity :
Biologische Aktivität
The compound 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one (CAS Number: 1358204-25-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C23H23N3O3
- Molecular Weight : 389.4 g/mol
- IUPAC Name : 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study focusing on similar oxadiazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the 2-ethoxyphenyl group in this compound may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Anticancer Potential
Several studies have explored the anticancer properties of quinoline derivatives. The incorporation of the oxadiazole ring in this compound may contribute to its cytotoxic effects against cancer cell lines. For instance, a recent investigation showed that related compounds exhibited selective cytotoxicity towards breast cancer cells (MCF-7) while sparing normal fibroblast cells . This selectivity is crucial for minimizing side effects during cancer treatment.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival. Specifically, it may act as an inhibitor of topoisomerases or protein kinases, which are vital for DNA replication and repair processes. By disrupting these pathways, the compound can induce apoptosis in cancer cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and Suzuki-Miyaura coupling. For example, the oxadiazole ring can be formed via cyclization of amidoxime precursors under reflux with acetic anhydride . The quinoline core may be functionalized using palladium-catalyzed cross-coupling reactions, where solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol% Pd) critically influence yields . Optimization studies suggest that reducing reaction time via microwave-assisted synthesis improves purity by minimizing side products like unreacted intermediates .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the quinoline C4-ketone (δ ~190 ppm in NMR) and oxadiazole protons (δ 8.2–8.5 ppm in NMR) .
- X-ray crystallography : Employ SHELX or ORTEP-III for structure refinement. For example, dihedral angles between the quinoline and oxadiazole rings (typically 15–25°) confirm spatial orientation .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 335.42 for [M+H]) .
Q. What preliminary biological screening data exist for this compound?
- Methodological Answer : In vitro assays against cancer cell lines (e.g., MCF-7, PC3) show IC values in the low micromolar range (2–3 µM), suggesting apoptosis induction via caspase-3 activation . Antimicrobial testing against Staphylococcus aureus (MIC = 5 µg/mL) indicates membrane disruption, validated via LIVE/DEAD staining .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., serum concentration in cell culture) or impurities. Mitigation strategies include:
- Purity validation : HPLC with UV detection (λ = 254 nm) to ensure >98% purity .
- Standardized protocols : Use CLSI guidelines for antimicrobial testing .
- Dose-response replication : Confirm IC values across multiple cell passages .
Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?
- Methodological Answer :
- In vitro enzyme assays : Test inhibition of topoisomerase II or cytochrome P450 isoforms using fluorogenic substrates .
- Molecular dynamics simulations : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities .
- Transcriptomic profiling : RNA-seq of treated cells can identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
Q. How should experimental designs account for this compound’s physicochemical properties in pharmacological studies?
- Methodological Answer :
- Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Pharmacokinetics : Employ HPLC-MS/MS to measure plasma half-life (t) and bioavailability in rodent models .
Q. What strategies can improve structure-activity relationship (SAR) analysis for derivatives?
- Methodological Answer :
- Substituent variation : Replace the 2-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Scaffold hopping : Synthesize isoquinolinone or triazole analogs to compare potency .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic descriptors with IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
